2-thioxo-1-(5-O-tritylpentofuranosyl)-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a pyrimidinone core, and a trityloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable diol precursor to form the tetrahydrofuran ring.
Introduction of the Trityloxy Methyl Group: The trityloxy methyl group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with the hydroxyl group of the tetrahydrofuran ring.
Construction of the Pyrimidinone Core: The pyrimidinone core is synthesized through a condensation reaction involving a thiourea derivative and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidine derivatives.
Substitution: The trityloxy methyl group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand enzyme interactions and metabolic pathways.
Industrial Applications: It is investigated for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and immune response.
Comparison with Similar Compounds
- **1-{3,4-DIHYDROXY-5-[(METHOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
- **1-{3,4-DIHYDROXY-5-[(BENZYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
Uniqueness: 1-{3,4-DIHYDROXY-5-[(TRITYLOXY)METHYL]TETRAHYDRO-2-FURANYL}-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to the presence of the trityloxy methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c31-23-16-17-30(27(36)29-23)26-25(33)24(32)22(35-26)18-34-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26,32-33H,18H2,(H,29,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTFURUZUAETMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=S)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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